Epiduo

Beschreibung

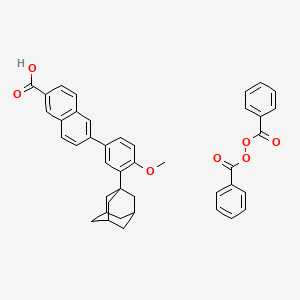

Eigenschaften

CAS-Nummer |

1194805-81-6 |

|---|---|

Molekularformel |

C42H38O7 |

Molekulargewicht |

654.7 g/mol |

IUPAC-Name |

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid;benzoyl benzenecarboperoxoate |

InChI |

InChI=1S/C28H28O3.C14H10O4/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);1-10H |

InChI-Schlüssel |

UXWMHYHGBDEQJF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

1194805-81-6 |

Synonyme |

Adapalene - Benzoyl Peroxide Drug Combination Adapalene Benzoyl Peroxide Drug Combination Adapalene, Benzoyl Peroxide Drug Combination Adapalene-Benzoyl Peroxide Drug Combination Epiduo |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Adapalene and Benzoyl Peroxide in Acne Vulgaris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acne vulgaris is a multifactorial skin condition characterized by follicular hyperkeratinization, excess sebum production, inflammation, and the proliferation of Cutibacterium acnes. This technical guide provides a comprehensive overview of the mechanisms of action of two frontline topical treatments: the synthetic retinoid adapalene (B1666599) and the antimicrobial agent benzoyl peroxide. We delve into the molecular pathways, cellular effects, and synergistic relationship of these compounds. This document is intended to be a core resource, presenting detailed experimental protocols, quantitative data in structured tables, and visual representations of key biological processes to facilitate advanced research and drug development in dermatology.

Adapalene: A Selective Retinoic Acid Receptor (RAR) Agonist

Adapalene is a third-generation synthetic retinoid, a naphthoic acid derivative, that exhibits high selectivity for specific retinoic acid receptors, offering a favorable efficacy-to-tolerability ratio compared to earlier generation retinoids.[1][2]

Molecular Mechanism of Action

Adapalene's therapeutic effects are primarily mediated through its selective agonist activity on retinoic acid receptors (RARs), specifically RARβ and RARγ.[1] Unlike first-generation retinoids, it has a lower affinity for RARα. RARγ is the predominant isoform in the epidermis, making it a key target for acne treatment.[3]

The mechanism unfolds through the following steps:

-

Receptor Binding: Adapalene penetrates the keratinocyte and binds to the ligand-binding domain of RARβ and RARγ in the nucleus.

-

Heterodimerization: The adapalene-RAR complex forms a heterodimer with the retinoid X receptor (RXR).[3]

-

DNA Binding: This adapalene-RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3]

-

Gene Transcription Modulation: The binding of the heterodimer to RAREs modulates the transcription of specific genes, leading to changes in cellular differentiation, proliferation, and inflammation.[2]

Cellular and Physiological Effects

Adapalene normalizes the differentiation of follicular epithelial cells, a process that is dysregulated in acne vulgaris.[2] This action prevents the formation of microcomedones, the precursors to all acne lesions.[4] It achieves this by modulating the expression of genes involved in keratinocyte proliferation and desquamation, effectively unblocking pores.[1]

Adapalene exhibits significant anti-inflammatory effects through multiple pathways:

-

Inhibition of Lipoxygenase: Adapalene inhibits the activity of lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[5][6]

-

Downregulation of Toll-Like Receptor 2 (TLR-2): C. acnes can trigger an inflammatory response by activating TLR-2 on the surface of keratinocytes. Adapalene has been shown to decrease the expression of TLR-2, thereby dampening the inflammatory cascade initiated by the bacteria.[7][8]

-

Inhibition of AP-1: Adapalene can inhibit the activator protein-1 (AP-1) transcription factor, which is involved in the expression of pro-inflammatory cytokines and matrix metalloproteinases that contribute to inflammation and scarring.[8]

Some studies suggest that adapalene can suppress sebum accumulation by inhibiting the biosynthesis of triacylglycerols and the expression of perilipin 1, a protein involved in the formation of lipid droplets in sebocytes.[9][10]

Benzoyl Peroxide: A Potent Antimicrobial Agent

Benzoyl peroxide (BPO) is a well-established topical treatment for acne vulgaris with a long history of safety and efficacy. Its primary mechanism is centered on its potent antimicrobial activity against C. acnes.

Molecular Mechanism of Action

Upon topical application, benzoyl peroxide penetrates the stratum corneum and is converted to benzoic acid.[4] The core of its action lies in the generation of reactive oxygen species (ROS). The peroxide bond in BPO is unstable and cleaves to form benzoyloxy free radicals. These radicals are highly reactive and readily oxidize bacterial proteins, lipids, and DNA.[11] This non-specific oxidative damage is rapidly bactericidal to C. acnes.[12] A key advantage of this mechanism is that it does not induce bacterial resistance, a significant concern with antibiotic therapies.[13]

Cellular and Physiological Effects

The primary role of benzoyl peroxide is the reduction of the C. acnes population within the pilosebaceous unit. This decrease in bacterial load directly reduces the inflammatory response triggered by the bacteria.[14]

Benzoyl peroxide has a mild keratolytic effect, contributing to the breakdown of keratin (B1170402) in comedones and helping to unblock pores.[11] This action is complementary to its antimicrobial properties.

Beyond its indirect anti-inflammatory effect through bacterial reduction, some evidence suggests that benzoyl peroxide may have a direct anti-inflammatory action by preventing neutrophils from releasing reactive oxygen species, which are part of the inflammatory response in acne.[11]

Synergistic Action of Adapalene and Benzoyl Peroxide

The combination of adapalene and benzoyl peroxide in a fixed-dose formulation offers a multifaceted approach to acne treatment, targeting multiple pathogenic factors simultaneously.[15] Adapalene's comedolytic action opens up the follicular environment, potentially enhancing the penetration and efficacy of benzoyl peroxide against C. acnes. Furthermore, their distinct anti-inflammatory mechanisms provide a more comprehensive suppression of the inflammatory processes in acne. Clinical trials have consistently demonstrated that the combination therapy is more effective than either agent used as a monotherapy in reducing both inflammatory and non-inflammatory lesions.[15][16]

Quantitative Data

The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Activity of Adapalene

| Parameter | Receptor/Enzyme | Value | Reference |

| AC50 | RARβ | 2.2 nM | |

| RARγ | 9.3 nM | ||

| RARα | 22 nM | ||

| RXRα | > 1000 nM |

Table 2: In Vitro Bactericidal Activity of Benzoyl Peroxide against C. acnes

| Concentration | Minimum Contact Time for Bactericidal Effect | Reference |

| 1.25% | 60 minutes | [12] |

| 2.5% | 15 minutes | [12] |

| 5% | 30 seconds | [12] |

| 10% | 30 seconds | [12] |

| Median MIC | 9375 µg/mL | [12] |

Table 3: Clinical Efficacy of Adapalene and Benzoyl Peroxide (Selected Data)

| Treatment | Lesion Type | Mean Percent Reduction from Baseline (at 12 weeks) | Reference |

| Adapalene 0.1% Gel | Total Lesions | ~78% | [4] |

| Inflammatory Lesions | ~96% | [4] | |

| Non-inflammatory Lesions | ~84% | [4] | |

| Benzoyl Peroxide 2.5% Gel | Total Lesions | ~79% | [4] |

| Inflammatory Lesions | ~96% | [4] | |

| Non-inflammatory Lesions | ~72% | [4] | |

| Adapalene 0.1%/BPO 2.5% Gel | Total Lesions | Significantly greater than monotherapies | [17] |

| Inflammatory Lesions | Significantly greater than monotherapies | [17] | |

| Non-inflammatory Lesions | Significantly greater than monotherapies | [17] | |

| Adapalene 0.3%/BPO 2.5% Gel vs. Vehicle | Total Lesions | 87.9% vs. 3.3% | [18] |

| Inflammatory Lesions | 92.0% vs. -1.2% | [18] | |

| Non-inflammatory Lesions | 86.7% vs. 1.1% | [18] |

Experimental Protocols

Radioligand Binding Assay for Adapalene

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of adapalene for retinoic acid receptors.

Materials:

-

Radioligand (e.g., [³H]-all-trans-retinoic acid)

-

Receptor source (e.g., nuclear extracts from cells expressing RARs)

-

Adapalene (test compound)

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled adapalene in the binding buffer.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the receptor-bound radioligand on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the adapalene concentration. Calculate the IC50 value, which is the concentration of adapalene that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14]

In Vitro Antimicrobial Activity of Benzoyl Peroxide against C. acnes

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of benzoyl peroxide against C. acnes.

Materials:

-

Cutibacterium acnes isolates

-

Appropriate culture medium (e.g., Gifu anaerobic medium)

-

Benzoyl peroxide

-

96-well microplates

-

Anaerobic incubation system

Procedure (Broth Microdilution for MIC):

-

Preparation: Prepare a standardized inoculum of C. acnes. Prepare serial dilutions of benzoyl peroxide in the culture medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of benzoyl peroxide that completely inhibits visible growth of C. acnes.[13]

Procedure (for MBC):

-

Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto agar (B569324) plates.

-

Incubation: Incubate the plates under anaerobic conditions.

-

MBC Determination: The MBC is the lowest concentration of benzoyl peroxide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Assessment of Comedolytic Activity (Cyanoacrylate Follicular Biopsy)

This in vivo method assesses the ability of a topical agent to resolve microcomedones.

Materials:

-

Cyanoacrylate adhesive

-

Microscope slides

-

Microscope

Procedure:

-

Baseline Measurement: Apply a drop of cyanoacrylate adhesive to a glass slide and press it firmly onto the treatment area (e.g., forehead or back) for a set time.

-

Biopsy Removal: Gently peel off the slide. The adhesive removes the stratum corneum and the contents of the follicular ostia, creating follicular casts.

-

Treatment: The subject applies the test product (e.g., adapalene gel) to the area for a specified period (e.g., 4-12 weeks).

-

Post-Treatment Measurement: Repeat the biopsy procedure on the treated area.

-

Analysis: Under a microscope, count the number of microcomedones in a defined area of the biopsy slide at baseline and after treatment. The percentage reduction in microcomedones indicates the comedolytic activity.[15]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Adapalene's nuclear signaling pathway.

Caption: Benzoyl Peroxide's ROS-mediated bactericidal action.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for assessing comedolytic activity.

Conclusion

Adapalene and benzoyl peroxide remain cornerstones in the management of acne vulgaris due to their distinct and complementary mechanisms of action. Adapalene, through its selective modulation of RARs, addresses the abnormal keratinization and inflammation central to acne pathogenesis. Benzoyl peroxide provides potent, non-resistance-inducing antimicrobial activity against C. acnes. The combination of these agents offers a synergistic and highly effective therapeutic strategy. This guide provides the foundational technical information necessary for researchers and drug development professionals to further investigate these mechanisms and develop novel and improved therapies for acne vulgaris.

References

- 1. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. The Efficacy, Safety and Tolerability of Adapalene Versus Benzoyl Peroxide in the Treatment of Mild Acne Vulgaris; A Randomized Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. jcadonline.com [jcadonline.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Adapalene suppresses sebum accumulation via the inhibition of triacylglycerol biosynthesis and perilipin expression in differentiated hamster sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Criticality of Benzoyl Peroxide and Antibiotic Fixed Combinations in Combating Rising Resistance in Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Safety and Efficacy of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide in Acne Vulgaris Treatment: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijbcp.com [ijbcp.com]

- 17. researchgate.net [researchgate.net]

- 18. minervamedica.it [minervamedica.it]

A Deep Dive into the Cellular Mechanisms of Epiduo®: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the cellular and molecular pathways affected by the active components of Epiduo®, adapalene (B1666599) and benzoyl peroxide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct and synergistic mechanisms of action of these two agents in the context of acne vulgaris treatment. We delve into the specific molecular targets, downstream signaling cascades, and quantifiable cellular responses. This guide synthesizes data from peer-reviewed literature to present a comprehensive overview, complete with detailed experimental protocols, quantitative data summaries, and pathway visualizations, to facilitate further research and development in dermatology.

Introduction

This compound® gel is a widely prescribed topical combination therapy for acne vulgaris, leveraging the synergistic effects of its two active pharmaceutical ingredients: adapalene and benzoyl peroxide.[1] Adapalene, a third-generation synthetic retinoid, primarily modulates cellular differentiation and keratinization and possesses potent anti-inflammatory properties.[2] Benzoyl peroxide (BPO) is a powerful antimicrobial agent with keratolytic and anti-inflammatory effects.[3] The combination of these agents targets multiple key pathogenic factors in acne, including follicular hyperkeratinization, Cutibacterium acnes (C. acnes) proliferation, and inflammation, leading to enhanced clinical efficacy compared to monotherapy.[4] This document will dissect the cellular pathways individually modulated by adapalene and benzoyl peroxide.

Adapalene: A Selective Retinoic Acid Receptor (RAR) Modulator

Adapalene is a naphthoic acid derivative that acts as a potent and selective agonist for retinoic acid receptors (RARs), with a particular affinity for RARβ and RARγ subtypes.[5] Unlike first-generation retinoids, it does not bind to cytosolic retinoic acid-binding proteins (CRABPs).[6] This selective receptor interaction is central to its mechanism of action and favorable tolerability profile.[7]

Pathway: RAR-Mediated Gene Transcription

The primary mechanism of adapalene involves its entry into keratinocytes and subsequent binding to nuclear RARs. This adapalene-RAR complex then forms a heterodimer with the retinoid X receptor (RXR). This complete complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[6] This process leads to downstream effects on cellular differentiation, proliferation, and inflammation.[8]

Affected Cellular Processes

Adapalene's influence on gene transcription directly normalizes the differentiation of follicular epithelial cells.[7] It reduces keratinocyte proliferation and cohesiveness, preventing the formation of the hyperkeratotic plug that leads to microcomedones, the precursor to all acne lesions.[7] This comedolytic activity is a cornerstone of its therapeutic effect.

Adapalene exerts significant anti-inflammatory effects through multiple mechanisms. It inhibits the chemotactic and chemokinetic responses of human polymorphonuclear leukocytes (PMNs). Furthermore, it downregulates the expression of Toll-like receptor 2 (TLR-2), which is known to be activated by C. acnes, thereby reducing the subsequent inflammatory cascade.[7][9] Adapalene also inhibits the activity of the AP-1 transcription factor, which is involved in expressing pro-inflammatory mediators.[10] Studies on skin explants have shown that adapalene can decrease the expression of the pro-inflammatory cytokine IL-10 and increase the expression of the antigen-presenting molecule CD1d, suggesting a modulation of the cutaneous immune response.[9]

Quantitative Data: Adapalene

Table 1: Receptor Binding Affinity and Cellular Effects of Adapalene

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| RARβ Agonist Activity (AC50) | 2.2 nM | In vitro assay | [5] |

| RARγ Agonist Activity (AC50) | 9.3 nM | In vitro assay | [5] |

| RARα Agonist Activity (AC50) | 22 nM | In vitro assay | [5] |

| RXRα Agonist Activity (AC50) | > 1000 nM | In vitro assay | [5] |

| CRABP-II mRNA Induction | Significant increase vs. vehicle (P < 0.01) | Human skin biopsies | [11] |

| Epidermal Thickness | No significant increase vs. vehicle | Human skin biopsies |[11] |

Experimental Protocols

This protocol outlines a generalized competitive binding assay to determine the affinity of a compound like adapalene for RARs.

-

Receptor Preparation: Human RARα, RARβ, and RARγ are expressed in a suitable system (e.g., Sf9 insect cells using a baculovirus vector) and the nuclear extracts are prepared. Protein concentration is determined via a Bradford assay.

-

Radioligand: A high-affinity radiolabeled retinoid, such as [³H]-all-trans-retinoic acid, is used as the competing ligand.

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of nuclear extract containing the specific RAR subtype.

-

Add a constant concentration of [³H]-all-trans-retinoic acid (typically at its Kd concentration).

-

Add varying concentrations of the test compound (adapalene) ranging from 10⁻¹¹ to 10⁻⁵ M.

-

For non-specific binding determination, a set of wells should contain a high concentration (e.g., 10⁻⁵ M) of an unlabeled RAR pan-agonist.

-

Incubate the plate at 4°C for 4-6 hours to reach equilibrium.

-

-

Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter mat, followed by washing with cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of adapalene. Determine the IC50 (concentration of adapalene that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol describes a method to assess the effect of adapalene on keratinocyte differentiation markers.

-

Cell Culture: Culture normal human epidermal keratinocytes (NHEK) or a human keratinocyte cell line (e.g., HaCaT) in keratinocyte growth medium.

-

Treatment: Seed cells in multi-well plates. Once they reach 50-60% confluency, switch to a low-serum medium and treat with various concentrations of adapalene (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control (e.g., DMSO) for 48-72 hours.

-

Immunofluorescence Staining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against differentiation markers such as Keratin (B1170402) 10 (K10, early marker) and Involucrin (B1238512) (late marker).[4]

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

-

Analysis:

-

Microscopy: Visualize cells using a fluorescence microscope. Capture images to qualitatively assess changes in marker expression and localization.

-

Flow Cytometry: For quantitative analysis, detach cells, perform the staining in suspension, and analyze the fluorescence intensity of the cell population using a flow cytometer to determine the percentage of marker-positive cells.[12]

-

Benzoyl Peroxide (BPO): A Potent Oxidizing Agent

Benzoyl peroxide is an organic peroxide that functions primarily as a potent topical antimicrobial agent. Upon application to the skin, it is metabolized to benzoic acid and releases reactive oxygen species (ROS).[3]

Pathway: Antimicrobial Action via Oxidative Stress

The core mechanism of BPO is its bactericidal effect against C. acnes. BPO penetrates the pilosebaceous unit and releases free oxygen radicals. As C. acnes is a microaerophilic anaerobe, this sudden introduction of an oxidative environment is highly toxic. The ROS generated oxidize bacterial proteins and other essential cellular components, leading to bacterial death.[3] A key advantage of this mechanism is the lack of induced bacterial resistance.

Affected Cellular Processes

BPO has exfoliative properties, helping to remove excess keratin and sebum from the pilosebaceous follicles. This keratolytic action aids in the resolution of existing comedones and prevents the formation of new ones.[13] Studies involving tape stripping have quantified this effect, showing that BPO is effective at disrupting stratum corneum cohesion.[14]

Beyond its antimicrobial action, BPO also exhibits anti-inflammatory properties. It has been shown to inhibit the release of ROS from neutrophils, which are key cells in the inflammatory response of acne.[15]

Quantitative Data: Benzoyl Peroxide

Table 2: Antimicrobial and Keratolytic Efficacy of Benzoyl Peroxide

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| Median MIC vs. C. acnes | 9375 µg/mL | In vitro broth microdilution | [16][17] |

| Min. Contact Time (2.5% BPO) | 15 minutes | In vitro bactericidal assay | [16][17] |

| Min. Contact Time (5% BPO) | 30 seconds | In vitro bactericidal assay | [16][17] |

| Stratum Corneum Removal | Significantly more than vehicle after 3h (P < 0.05) | In vivo tape stripping assay |[13][14] |

Experimental Protocols

This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT) in DMEM in a 96-well black, clear-bottom plate until they reach ~80% confluency.

-

Probe Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

-

Treatment: Wash the cells again with PBS to remove excess probe. Add 100 µL of medium containing various concentrations of BPO (e.g., 0.05 mM to 0.5 mM). Include a vehicle control (the solvent for BPO) and a positive control (e.g., 500 µM H₂O₂).

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., every 5 minutes for 1 hour).

-

Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity over time for each concentration. The rate of increase in fluorescence is proportional to the rate of ROS generation.

This in vivo protocol quantifies the amount of stratum corneum (SC) removed by a keratolytic agent.[15]

-

Subject Recruitment: Recruit healthy volunteers with informed consent.

-

Site Demarcation: Mark multiple test sites (e.g., 2 cm² squares) on the volar forearms of each subject.

-

Treatment Application: Apply a standardized amount of the test product (e.g., 2% BPO gel) and a vehicle control to the designated sites under occlusion for a set period (e.g., 3 or 6 hours).[14]

-

Tape Stripping: After the treatment period, remove the occlusion. Sequentially apply and remove a set number of adhesive tapes (e.g., 25 strips of D-Squame®) to each site with consistent pressure.

-

Protein Extraction: Place each tape strip into a vial containing a sodium hydroxide (B78521) (NaOH) solution to extract the SC proteins.

-

Quantification:

-

Neutralize the extract.

-

Use a detergent-compatible protein assay kit (e.g., based on the Lowry method) to determine the protein concentration in each extract.

-

Measure the absorbance at the appropriate wavelength (e.g., 750 nm) using a spectrophotometer.

-

-

Data Analysis: Calculate the cumulative amount of protein removed per tape strip for each treatment condition. Compare the total protein removed by BPO versus the vehicle control using appropriate statistical tests (e.g., paired t-test).

Synergistic Effects of the Adapalene-BPO Combination

The combination of adapalene and BPO in this compound® provides a synergistic clinical effect, meaning the therapeutic benefit is greater than the sum of the individual components.[1] Ex vivo studies on inflammatory acne lesions have shown that the combination is significantly more effective at reducing markers of proliferation (Ki-67), innate immunity (TLR-2, β-defensin 4), and inflammation (IL-8) than either adapalene or BPO alone.[3] This enhanced activity likely stems from the complementary targeting of distinct acne pathologies.

Table 3: Clinical Efficacy of Adapalene-BPO Combination Gel (this compound® Forte - 0.3%/2.5%) at Week 12

| Parameter | Adapalene-BPO Gel | Vehicle Gel | Reference |

|---|---|---|---|

| Mean Absolute Reduction in Inflammatory Lesions | 27.8 (68.7% reduction) | 13.2 (39.2% reduction) | [10] |

| Mean Absolute Reduction in Non-inflammatory Lesions | 40.5 (68.3% reduction) | 19.7 (37.4% reduction) | [10] |

| Subjects 'Clear' or 'Almost Clear' (IGA) | 33.7% | 11.0% | [10] |

| Reduction in Total Lesions (vs. Baseline) | 62.6% (P < 0.0001) | N/A |[12] |

Conclusion

The active components of this compound®, adapalene and benzoyl peroxide, affect distinct yet complementary cellular pathways crucial to the pathogenesis of acne vulgaris. Adapalene acts as a specific modulator of nuclear retinoic acid receptors, normalizing keratinocyte differentiation and potently reducing inflammation at the genomic level. Benzoyl peroxide provides a powerful, non-resistance-inducing antimicrobial effect through the generation of reactive oxygen species, complemented by its keratolytic properties. The combination of these two agents results in a synergistic therapeutic outcome, offering a multifaceted approach to the management of acne. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to further investigate these mechanisms or develop novel dermatological therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. pure.unamur.be [pure.unamur.be]

- 8. Keratinocytes act as a source of reactive oxygen species by transferring hydrogen peroxide to melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoic acid receptor gamma - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Epigenetic regulation of IL-8 and β-defensin genes in human keratinocytes in response to Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. Afadin requirement for cytokine expressions in keratinocytes during chemically induced inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Studies on the Comedolytic Effects of Adapalene: A Technical Guide

Abstract

Adapalene (B1666599), a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. Its efficacy stems from a potent comedolytic effect, complemented by significant anti-inflammatory and sebostatic properties. Unlike earlier retinoids, adapalene exhibits a distinct pharmacological profile characterized by selective affinity for nuclear retinoic acid receptors (RARs) β and γ, leading to a favorable tolerability profile. This technical guide provides an in-depth review of the in-vitro studies that have elucidated the molecular mechanisms underlying adapalene's comedolytic action. We will detail the experimental protocols used to investigate its effects on keratinocyte differentiation, sebocyte function, and key inflammatory pathways. Quantitative data from these studies are summarized, and the core signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of dermatology.

Introduction

Acne vulgaris is a multifactorial skin disorder originating in the pilosebaceous unit.[1] Its pathogenesis is driven by four key factors: follicular hyperkeratinization, excess sebum production, inflammation, and the activity of Cutibacterium acnes.[1] The initial pathological event is the formation of a microcomedone, a subclinical lesion resulting from the abnormal proliferation and differentiation of keratinocytes lining the follicle, leading to a keratotic plug.[1]

Adapalene, a naphthoic acid derivative, is specifically designed to address these initial stages.[2][3] Its primary therapeutic action is comedolytic, meaning it normalizes the desquamation process within the follicle to prevent the formation of new microcomedones and promote the clearing of existing ones.[4] This is achieved through a multi-faceted mechanism that includes modulating keratinocyte function, reducing sebum output, and exerting potent anti-inflammatory effects.[5][6][7] This guide focuses on the in-vitro evidence that substantiates these mechanisms.

Core Mechanism of Action: RAR-Mediated Gene Regulation

The foundational mechanism of adapalene's action is its role as a selective agonist for nuclear Retinoic Acid Receptors (RARs).[8] Unlike first-generation retinoids such as tretinoin, which bind to all RAR subtypes, adapalene demonstrates high affinity specifically for RAR-β and RAR-γ.[3][6] Since human keratinocytes primarily express RAR-γ, adapalene's effects on the epidermis are mediated through this specific receptor subtype.[9]

Upon entering the cell nucleus, adapalene binds to its target RAR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[4] The resulting Adapalene-RAR/RXR complex functions as a transcription factor, binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4] This binding modulates gene transcription, ultimately altering cellular processes like differentiation, proliferation, and inflammation.[6][9]

In-Vitro Evidence of Comedolytic Effects

Adapalene's ability to resolve and prevent comedones is a direct result of its influence on the cellular components of the pilosebaceous unit. In-vitro models have been crucial in dissecting its specific effects on keratinocytes and sebocytes.

Modulation of Keratinocyte Differentiation and Proliferation

The primary comedolytic action of adapalene is the normalization of follicular epithelial cell differentiation.[1][10] In acne-prone skin, keratinocytes exhibit increased cohesiveness and fail to desquamate properly, leading to follicular plugging. Adapalene reverses this by modulating the expression of key differentiation markers.

Studies using in-vitro models have demonstrated that adapalene can regulate the expression of proteins such as loricrin, involucrin, and various keratins, which are critical to the epidermal differentiation program.[11] This restores a normal pattern of keratinization, preventing the formation of the microcomedone.[12]

Experimental Protocol 3.1.1: Analysis of Keratinocyte Differentiation Markers

This protocol provides a generalized methodology for assessing the effect of adapalene on keratinocyte differentiation markers in vitro.

-

Cell Culture:

-

Human immortalized keratinocytes (e.g., HaCaT cell line) or primary human epidermal keratinocytes are cultured in appropriate media (e.g., DMEM or Keratinocyte Growth Medium) under standard conditions (37°C, 5% CO₂).

-

Cells are seeded into multi-well plates and allowed to reach 70-80% confluency.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing adapalene at various concentrations (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO).

-

The cells are incubated for a predetermined period, typically 24 to 72 hours, to allow for changes in gene and protein expression.

-

-

Sample Collection and Analysis:

-

For qPCR (Gene Expression): Total RNA is extracted from the cells using a suitable kit. RNA is then reverse-transcribed into cDNA, and quantitative real-time PCR is performed using specific primers for differentiation markers (e.g., IVL for involucrin, KRT10 for Keratin 10).

-

For Western Blot (Protein Expression): Cells are lysed in RIPA buffer with protease inhibitors. Protein concentrations are determined (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target differentiation markers.

-

For Immunohistochemistry (Protein Localization): Cells grown on coverslips or tissue sections are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with fluorescently-labeled primary antibodies against differentiation markers. Imaging is performed using fluorescence microscopy.

-

Inhibition of Sebum Production in Sebocytes

While the effect on keratinocytes is primary, adapalene also demonstrates a capacity to modulate sebum production. In-vitro studies using differentiated hamster sebocytes have shown that adapalene can suppress the accumulation of sebum.[13]

This sebostatic effect is achieved by targeting key enzymes and proteins involved in lipid synthesis and storage. Specifically, adapalene has been shown to dose-dependently inhibit the gene expression and production of diacylglycerol acyltransferase-1 (DGAT-1), the rate-limiting enzyme in triglyceride biosynthesis.[13] Furthermore, it transcriptionally inhibits Perilipin 1 (PLIN1), a protein essential for the formation and stabilization of lipid droplets within sebocytes.[13][14]

Experimental Protocol 3.2.1: Quantification of Sebum Accumulation in Sebocytes

This protocol outlines a method to study the effect of adapalene on lipid production in an in-vitro sebocyte model.

-

Cell Culture and Differentiation:

-

Hamster sebaceous gland cells (sebocytes) are cultured in a suitable growth medium.

-

To induce lipid production (lipogenesis), cells are differentiated by incubation with agents such as insulin, 5α-dihydrotestosterone (DHT), or a PPARγ agonist (e.g., troglitazone).[13]

-

-

Treatment:

-

During or after differentiation, cells are treated with varying concentrations of adapalene or a vehicle control for 24-48 hours.

-

-

Analysis of Lipid Accumulation:

-

Lipid Staining: Intracellular lipid droplets are visualized and quantified by staining with Oil Red O or Nile Red. Stained cells are imaged, and the intensity of the stain is quantified using image analysis software.[13]

-

Triglyceride (TG) Measurement: Cellular lipids are extracted, and the total triglyceride content is measured using a commercial colorimetric or fluorometric assay kit.[13]

-

-

Analysis of Gene and Protein Expression:

-

The expression of key lipogenic targets is assessed using qPCR (for DGAT-1, PLIN1 mRNA) and Western blotting (for DGAT-1, PLIN1 protein) as described in Protocol 3.1.1.[13]

-

In-Vitro Anti-Inflammatory Mechanisms

Inflammation is a critical component of acne, particularly in the progression from non-inflammatory comedones to inflammatory papules and pustules. Adapalene possesses significant anti-inflammatory properties that contribute to its overall therapeutic effect.[2][7][10] In-vitro studies have identified several pathways through which adapalene mitigates inflammation.

Downregulation of Toll-Like Receptor 2 (TLR-2) Signaling

C. acnes can trigger an inflammatory cascade by activating Toll-like receptor 2 (TLR-2) on the surface of keratinocytes.[12][15] This activation leads to the production of pro-inflammatory cytokines. Studies using ex-vivo human skin explants from both normal skin and acne lesions have shown that incubation with adapalene (at 10⁻⁷ M or 10⁻⁶ M) significantly decreases the expression of TLR-2 in the epidermis.[15] By downregulating this key receptor, adapalene blunts the initial inflammatory response to bacterial stimuli.

Modulation of AP-1 and NF-κB Pathways

Adapalene also interferes with downstream inflammatory signaling pathways. It has been shown to inhibit the activity of Activator Protein-1 (AP-1), a transcription factor that regulates the expression of inflammatory genes and matrix metalloproteinases involved in scarring.[9][10][12]

Furthermore, in a model using human keratinocytes, adapalene (250 nM) was shown to decrease the erlotinib-induced phosphorylation of p65, a key subunit of the pro-inflammatory transcription factor NF-κB.[16] This inhibition of the NF-κB pathway leads to a significant reduction in the expression of pro-inflammatory chemokines such as CCL2 and CCL27.[16]

Experimental Protocol 4.1.1: Human Skin Explant Model for Inflammatory Marker Analysis

This protocol is based on methodologies used to assess adapalene's effect on inflammatory markers in a system that preserves tissue architecture.[15]

-

Tissue Preparation:

-

Full-thickness human skin explants are obtained from cosmetic surgery (e.g., abdominoplasty) with patient consent.

-

The skin is cut into small pieces (e.g., 4 mm punch biopsies) and placed in culture inserts in 6-well plates.

-

-

Culture and Treatment:

-

Explants are cultured in a suitable medium (e.g., DMEM) at the air-liquid interface.

-

The medium is supplemented with adapalene at relevant concentrations (e.g., 10⁻⁷ M to 10⁻⁶ M) or a vehicle control.

-

The explants are incubated for 24 hours under standard culture conditions.

-

-

Analysis:

-

Following incubation, the explants are fixed in formalin and embedded in paraffin.

-

Cross-sections of the tissue are prepared for analysis.

-

Immunohistochemistry (IHC): Tissue sections are stained with specific primary antibodies against inflammatory markers of interest (e.g., TLR-2, IL-10, CD1d).[15]

-

The intensity and distribution of the staining are observed via microscopy and can be semi-quantitatively scored by blinded assessors.

-

Summary of Quantitative Data

The following tables summarize the key quantitative findings from the in-vitro studies discussed.

Table 1: Effects of Adapalene on Keratinocyte Function In Vitro

| Model System | Adapalene Concentration | Key Findings | Markers Analyzed | Citation(s) |

|---|---|---|---|---|

| Human Keratinocytes (HaCaT) | 250 nM | Downregulated erlotinib-induced expression of pro-inflammatory chemokines. | CCL2, CCL27 (mRNA) | [16] |

| Human Keratinocytes (HaCaT) | 250 nM | Decreased erlotinib-induced phosphorylation of NF-κB p65. | pNF-κB p65 (protein) | [16] |

| Rhino Mouse Model (in vivo) | 0.1% | Modulated the expression of epidermal differentiation markers. | Loricrin, Involucrin, K6, K10, K14 |[11] |

Table 2: Effects of Adapalene on Sebocyte Function In Vitro

| Model System | Adapalene Concentration | Key Findings | Markers Analyzed | Citation(s) |

|---|---|---|---|---|

| Differentiated Hamster Sebocytes | Not specified | Dose-dependently inhibited triacylglycerol (TG) production. | TG levels | [13] |

| Differentiated Hamster Sebocytes | Not specified | Dose-dependently inhibited the expression of DGAT-1. | DGAT-1 (mRNA, protein) | [13] |

| Differentiated Hamster Sebocytes | Not specified | Transcriptionally inhibited the production of PLIN1. | PLIN1 (mRNA, protein) |[13][14] |

Table 3: Anti-Inflammatory Effects of Adapalene In Vitro

| Model System | Adapalene Concentration | Pathway/Target | Key Quantitative Effect | Citation(s) |

|---|---|---|---|---|

| Human Skin & Acne Explants | 10⁻⁷ M - 10⁻⁶ M | TLR-2 | Decreased epidermal expression of TLR-2. | [15] |

| Human Keratinocytes (HaCaT) | 250 nM | NF-κB Pathway | Decreased phosphorylation of p65 subunit. | [16] |

| Various In-Vitro Models | Not specified | AP-1 Pathway | Inhibits AP-1 activity. | [9][10] |

| Various In-Vitro Models | Not specified | Arachidonic Acid Pathway | Inhibits lipoxygenase activity. |[4][5][17] |

Conclusion

The in-vitro evidence provides a robust molecular basis for the comedolytic efficacy of adapalene. Its therapeutic action is not monolithic but rather a synergistic combination of effects on multiple cellular targets within the pilosebaceous unit. By selectively binding to RAR-γ, adapalene orchestrates a genetic program that normalizes keratinocyte differentiation, thereby preventing the initial follicular plugging that defines comedogenesis. This primary action is strongly supported by its ability to suppress sebum accumulation in sebocytes and to quell inflammation by downregulating TLR-2 expression and inhibiting the NF-κB and AP-1 signaling pathways. The detailed protocols and quantitative data presented in this guide underscore the multifaceted nature of adapalene and provide a valuable framework for future research and development in the treatment of acne and other keratinization disorders.

References

- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Adapalene. A review of its pharmacological properties and clinical potential in the management of mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. A review of the use of adapalene for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances Regarding the Therapeutic Potential of Adapalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the comedolytic and anti-inflammatory properties of topical retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Adapalene suppresses sebum accumulation via the inhibition of triacylglycerol biosynthesis and perilipin expression in differentiated hamster sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Efficacy of Benzoyl Peroxide in Mitigating Propionibacterium acnes Proliferation: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms by which benzoyl peroxide (BPO) reduces the proliferation of Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the core biological and experimental processes.

Executive Summary

Benzoyl peroxide is a cornerstone in the topical treatment of acne vulgaris, exhibiting a multifaceted mechanism of action. Its efficacy stems from its potent bactericidal activity against P. acnes, complemented by keratolytic and comedolytic effects, and further supported by anti-inflammatory properties. BPO's primary mode of action involves the release of reactive oxygen species (ROS) within the pilosebaceous unit, which creates an oxidative environment detrimental to the anaerobic P. acnes. This direct bactericidal effect is crucial as it does not induce bacterial resistance, a significant advantage over traditional antibiotic therapies. This guide will dissect these mechanisms at a molecular level, providing a comprehensive resource for the scientific community.

Core Mechanism of Action

Benzoyl peroxide's therapeutic effects are primarily attributed to three synergistic actions: bactericidal, keratolytic/comedolytic, and anti-inflammatory.

Bactericidal Action

Upon topical application, benzoyl peroxide penetrates the stratum corneum and enters the pilosebaceous unit. Within the skin, it is metabolized by cysteine to benzoic acid and, critically, releases reactive oxygen species (ROS), including free oxygen radicals.[1][2] P. acnes is a facultative anaerobe that thrives in the lipid-rich, low-oxygen environment of the sebaceous follicle.[3] The introduction of ROS by BPO disrupts this anaerobic environment and induces significant oxidative stress on the bacterium.[3][4] These highly reactive molecules indiscriminately oxidize bacterial proteins and other vital cellular components, leading to a rapid bactericidal effect.[1] This non-specific oxidative assault is the reason why bacterial resistance to BPO has not been observed.[5]

Keratolytic and Comedolytic Action

Benzoyl peroxide possesses keratolytic properties, meaning it helps to break down keratin, a key protein component of the skin's outer layer.[3][6] In acne, abnormal keratinocyte proliferation and desquamation contribute to the formation of microcomedones, the precursors to all acne lesions. By promoting the shedding of dead skin cells, BPO helps to prevent the blockage of hair follicles.[3] This comedolytic action aids in the resolution of existing comedones (blackheads and whiteheads) and prevents the formation of new ones.[4]

Anti-inflammatory Properties

The inflammatory component of acne is driven by P. acnes, which can activate the innate immune system. P. acnes triggers an inflammatory cascade by stimulating Toll-like receptor 2 (TLR2) on keratinocytes and perifollicular macrophages. This activation leads to the release of pro-inflammatory cytokines. Benzoyl peroxide exerts an anti-inflammatory effect by reducing the population of P. acnes, thereby decreasing the bacterial load available to trigger this inflammatory response.[3] Additionally, some evidence suggests that BPO may have a more direct anti-inflammatory role by preventing neutrophils from releasing ROS, which are part of the inflammatory response in acne.[6] However, one study indicated that BPO-induced inflammation in keratinocytes is mediated by oxidative stress through a pathway independent of the redox-sensitive transcription factor NF-κB.[7]

Quantitative Data on P. acnes Reduction

The following tables summarize the quantitative data from various studies on the efficacy of benzoyl peroxide in reducing P. acnes counts and acne lesions.

| In Vitro Studies | Concentration | Result | Citation |

| Minimum Inhibitory Concentration (MIC) | 128 or 256 µg/mL | Inhibited growth of 44 clinical isolates of P. acnes | [8] |

| Minimum Bactericidal Concentration (MBC) | 128 or 256 µg/mL | Bactericidal against 44 clinical isolates of P. acnes | [8] |

| Clinical Studies on P. acnes Reduction | BPO Formulation | Duration of Treatment | Reduction in P. acnes Count | Citation |

| Study 1 | 10% Benzoyl Peroxide | 2 weeks | 98% reduction in hair follicles | [9] |

| Study 2 | 6% Benzoyl Peroxide Cleanser | 1 week | ~1 log reduction | [10] |

| 2 weeks | at least 1.5 log reduction | [10] | ||

| 3 weeks | at least 2 log reduction | [10] | ||

| Study 3 | 5% Benzoyl Peroxide / 1% Clindamycin Gel | 1 week | 99.7% reduction | [9][11] |

| Clinical Studies on Acne Lesion Reduction (Systematic Review Data) | Treatment Group | Average % Reduction in Total Lesions | Average % Reduction in Non-inflammatory Lesions | Average % Reduction in Inflammatory Lesions | Citation |

| Benzoyl Peroxide | 44.3% (SD = 9.2) | 41.5% (SD = 9.4) | 52.1% (SD = 10.4) | [12] | |

| Vehicle | 27.8% (SD = 21.0) | 27.0% (SD = 20.9) | 34.7% (SD = 22.7) | [12] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is adapted from methodologies described for determining the Minimum Inhibitory Concentration (MIC) of BPO against P. acnes.[8]

-

Media Preparation: A suitable culture medium for P. acnes that also allows for the dissolution of the lipophilic BPO is crucial. Gifu anaerobic medium (GAM) broth supplemented with 0.1% (v/v) glycerol (B35011) and 2% (v/v) Tween 80 has been shown to be effective.[8]

-

Inoculum Preparation: P. acnes isolates are cultured on Brucella blood agar (B569324) plates under anaerobic conditions (35-37°C) for 72-96 hours. Colonies are then suspended in the supplemented GAM broth to a concentration equivalent to a 0.5 McFarland standard.

-

BPO Dilution Series: A stock solution of BPO is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted in the supplemented GAM broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1024 µg/mL down to 1 µg/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared P. acnes suspension.

-

Incubation: The microtiter plate is incubated under anaerobic conditions at 35-37°C for 72 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of BPO that completely inhibits visible growth of P. acnes.

In Vivo Quantification of P. acnes: Skin Surface Culture

This protocol outlines a general method for the quantitative culture of P. acnes from the skin surface, based on techniques used in clinical trials.

-

Subject Selection: Healthy adult volunteers with high facial P. acnes populations (>10^4 colony-forming units per square centimeter of skin) are recruited. Subjects should not have used topical or systemic antibiotics for a specified period before the study.

-

Sampling Site: A standardized area on the forehead is typically used for sampling.

-

Baseline Sampling: Before treatment application, the sampling site is cleansed with a sterile gauze soaked in a non-bactericidal buffer (e.g., 0.1% Triton X-100) to remove surface debris and transient bacteria. A sterile cylinder is then pressed firmly onto the skin, and a defined volume of buffer is added. The skin within the cylinder is scrubbed for a standardized time with a sterile rod. The fluid is then collected.

-

Treatment Application: The specified benzoyl peroxide formulation is applied to the treatment area as directed (e.g., once daily).

-

Follow-up Sampling: The sampling procedure is repeated at specified time points during the treatment period (e.g., weekly for 3 weeks).

-

Quantitative Culture: The collected fluid samples are serially diluted and plated onto Brucella agar plates. The plates are incubated anaerobically at 35-37°C for 7 days.

-

Colony Counting: Following incubation, representative colonies of P. acnes are counted, and the number of viable bacteria is expressed as the average log10 of colony-forming units per square centimeter of skin (log10 CFU/cm²).

Visualizations of Pathways and Processes

The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows discussed in this guide.

Caption: Multifaceted mechanism of action of Benzoyl Peroxide.

Caption: Inflammatory pathway in acne and BPO's intervention.

Caption: Workflow for in vitro and in vivo evaluation of BPO.

Conclusion

Benzoyl peroxide remains a highly effective and reliable agent for the management of acne vulgaris, primarily through its potent bactericidal action against P. acnes via the generation of reactive oxygen species. Its clinical utility is enhanced by its keratolytic and anti-inflammatory properties. The absence of induced bacterial resistance makes it a critical component in both monotherapy and combination therapy regimens. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the field of acne therapeutics. Future investigations could further elucidate the direct molecular interactions of benzoyl peroxide with host cell signaling pathways to refine our understanding of its anti-inflammatory effects.

References

- 1. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzoyl peroxide in the treatment of acne: are there potential health concerns? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Benzoyl Peroxide? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl peroxide: Medical use, mechanism and side effects_Chemicalbook [chemicalbook.com]

- 7. Effect of benzoyl peroxide on antioxidant status, NF-kappaB activity and interleukin-1alpha gene expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial activity of benzoyl peroxide against Propionibacterium acnes assessed by a novel susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acne - Wikipedia [en.wikipedia.org]

- 10. Ozenoxacin suppresses sebum production by inhibiting mTORC1 activation in differentiated hamster sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Evaluating clinical trial design: systematic review of randomized vehicle-controlled trials for determining efficacy of benzoyl peroxide topical therapy for acne - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Anti-inflammatory Effects of Adapalene and Benzoyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synergistic anti-inflammatory mechanisms of the combination therapy of adapalene (B1666599) and benzoyl peroxide (BPO) in the context of acne vulgaris. This document provides a comprehensive overview of the underlying molecular pathways, detailed experimental protocols for key assays, and a quantitative summary of clinical efficacy data.

Introduction: The Rationale for Combination Therapy

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit. Its multifactorial pathogenesis involves follicular hyperkeratinization, excess sebum production, colonization by Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes), and a complex inflammatory response.[1] While monotherapies targeting individual pathogenic factors are available, combination therapies that address multiple aspects of the disease are often more effective.

Adapalene, a third-generation synthetic retinoid, modulates keratinocyte differentiation and proliferation, and possesses anti-inflammatory properties.[2] Benzoyl peroxide is a potent antimicrobial agent with keratolytic effects that does not induce bacterial resistance.[2] The fixed-dose combination of adapalene and benzoyl peroxide has demonstrated synergistic efficacy in reducing both inflammatory and non-inflammatory acne lesions, suggesting a cooperative interaction that surpasses the effects of either agent alone.[3][4] This guide delves into the scientific basis for this synergy.

Molecular Mechanisms of Synergistic Action

The enhanced anti-inflammatory effect of the adapalene and benzoyl peroxide combination stems from their complementary actions on key inflammatory pathways in the skin. The synergy is particularly evident in the regulation of the innate immune response triggered by C. acnes.

C. acnes activates the innate immune system through Toll-like receptor 2 (TLR-2) on keratinocytes, leading to the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This results in the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8), and antimicrobial peptides like β-defensins, which recruit immune cells and contribute to the inflammatory lesions characteristic of acne.[5][6]

Adapalene has been shown to downregulate the expression of TLR-2 on keratinocytes.[6][7] By reducing the number of these receptors, adapalene blunts the initial inflammatory signal induced by C. acnes. Furthermore, adapalene can inhibit the activation of the NF-κB signaling pathway.[8]

Benzoyl peroxide, through its oxidative properties, exerts a potent bactericidal effect on C. acnes, thereby reducing the primary stimulus for TLR-2 activation.[2] While BPO's direct impact on the TLR-2/NF-κB pathway is less characterized, its ability to generate reactive oxygen species (ROS) can modulate various cellular processes, including inflammation.

The synergy arises from this multi-pronged attack: BPO reduces the bacterial load, decreasing the ligands for TLR-2, while adapalene simultaneously reduces the expression of TLR-2 itself and inhibits the downstream NF-κB signaling cascade. This dual action leads to a more profound suppression of pro-inflammatory mediators like IL-8 and β-defensin 4 than can be achieved with either agent alone.[5][9]

Signaling Pathway Diagram

Experimental Evidence and Protocols

The synergistic anti-inflammatory effects of adapalene and benzoyl peroxide have been demonstrated in ex vivo studies on human skin explants. A key study investigated the expression of markers for proliferation, differentiation, and innate immunity in inflammatory acne lesions treated with the combination therapy versus monotherapies.[5][9]

Ex Vivo Human Skin Explant Study

This section outlines a representative protocol for an ex vivo human skin explant study to assess the anti-inflammatory effects of topical treatments, based on published methodologies.[3][5][10][11][12][13]

Objective: To quantify the expression of inflammatory and proliferation markers in ex vivo treated skin explants.

Materials:

-

Formalin-fixed, paraffin-embedded skin sections (5 µm)

-

Primary antibodies:

-

Anti-TLR-2 (clone T2.5)

-

Anti-IL-8 (clone G265-8)

-

Anti-Ki-67 (clone MIB-1)

-

Anti-β-defensin 4 (clone H-60)

-

Anti-Integrin α2 (clone P1E6)

-

Anti-Integrin α6 (clone GoH3)

-

-

Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)

-

DAB chromogen kit

-

Hematoxylin counterstain

-

Phosphate-buffered saline (PBS)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with PBS.

-

Incubate with blocking buffer for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with primary antibodies (diluted in blocking buffer according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 x 5 minutes).

-

Apply DAB chromogen solution and incubate until desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Data Analysis:

-

Staining intensity and the percentage of positive cells are semi-quantitatively scored by blinded observers.

-

Image analysis software can be used for more quantitative assessment.

Summary of In Vivo and Ex Vivo Findings

The following table summarizes the key findings from an ex vivo study on the effect of adapalene and benzoyl peroxide on various skin markers.[5][9]

| Marker | Function | Effect of Adapalene + BPO |

| Ki-67 | Proliferation | Significantly decreased expression |

| Integrin α2 & α6 | Adhesion/Differentiation | Significantly decreased expression |

| TLR-2 | Innate Immunity Receptor | Significantly decreased expression |

| β-defensin 4 | Antimicrobial Peptide | Significantly decreased expression |

| IL-8 | Pro-inflammatory Chemokine | Significantly decreased expression |

Clinical Efficacy: Quantitative Data from Clinical Trials

The synergistic anti-inflammatory effect observed at the molecular level translates to superior clinical efficacy. Numerous randomized controlled trials have demonstrated that the fixed-dose combination of adapalene and benzoyl peroxide is more effective at reducing inflammatory and non-inflammatory acne lesions than either agent used as a monotherapy.[4][14][15][16][17][18]

The following tables summarize the quantitative outcomes from key clinical trials.

Table 1: Percent Reduction in Lesion Counts at Week 12

| Study / Combination | Inflammatory Lesions | Non-Inflammatory Lesions | Total Lesions |

| Stein Gold et al. (Adapalene 0.3%/BPO 2.5%) [16] | -68.7% | -68.3% | Not Reported |

| Systematic Review (Adapalene 0.1% or 0.3%/BPO 2.5%) [14] | Up to -70.2% | Not specified | Up to -65% |

| Babaeinejad et al. (Adapalene 0.1% vs BPO 2.5%) [17] | Adapalene: -96.6% BPO: -96.1% | Adapalene: -84.2% BPO: -63.2% | Adapalene: -97.6% BPO: -79.3% |

Note: Data from different studies may not be directly comparable due to variations in study design, patient populations, and baseline disease severity.

Table 2: Investigator's Global Assessment (IGA) Success Rate at Week 12

| Study / Combination | IGA Success Rate ('Clear' or 'Almost Clear') |

| Stein Gold et al. (Adapalene 0.3%/BPO 2.5%) [16] | 33.7% |

| Pooled Analysis (Adapalene 0.1%/BPO 2.5%) [4] | Significantly higher than monotherapies (p < 0.05) |

Conclusion

The combination of adapalene and benzoyl peroxide represents a mechanistically elegant and clinically effective treatment for acne vulgaris. Their synergistic anti-inflammatory action, centered on the downregulation of the TLR-2 mediated innate immune response and inhibition of the NF-κB pathway, provides a robust rationale for their co-formulation. The ex vivo and clinical data presented in this guide underscore the enhanced efficacy of this combination therapy in reducing both inflammatory and non-inflammatory acne lesions. This in-depth understanding of the molecular mechanisms and the availability of detailed experimental protocols can aid researchers and drug development professionals in the ongoing efforts to refine and optimize acne treatments.

References

- 1. Investigation of the effect of adapalene 0.3%/benzoyl peroxide 2.5% gel in Korean patients with acne: a randomized, double-blind clinical trial, with a histopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New developments in acne treatment: role of combination adapalene–benzoylperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Synergistic efficacy of adapalene 0.1%-benzoyl peroxide 2.5% in the treatment of 3855 acne vulgaris patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ex vivo demonstration of a synergistic effect of Adapalene and benzoyl peroxide on inflammatory acne lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ex vivo demonstration of a synergistic effect of Adapalene and benzoyl peroxide on inflammatory acne lesions | Semantic Scholar [semanticscholar.org]

- 10. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving the Culture of Human Skin Explants for Use in Preclinical Testing of Wound Healing Treatments | MDPI [mdpi.com]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Safety and Efficacy of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide in Acne Vulgaris Treatment: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Efficacy, Safety and Tolerability of Adapalene Versus Benzoyl Peroxide in the Treatment of Mild Acne Vulgaris; A Randomized Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 18. Single-blind and comparative clinical study of the efficacy and safety of benzoyl peroxide 4% gel (BID) and adapalene 0.1% Gel (QD) in the treatment of acne vulgaris for 11 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixed-dose combination of adapalene (B1666599) and benzoyl peroxide (BPO) stands as a cornerstone in the topical treatment of acne vulgaris. This guide provides a comprehensive technical overview of the stability aspects of this combination, critical for formulation development, manufacturing, and regulatory compliance. Adapalene, a third-generation retinoid, is chemically stable, particularly in the presence of BPO and light, a significant advantage over other retinoids like tretinoin.[1][2] BPO, a potent oxidizing agent with antimicrobial and keratolytic properties, however, is inherently less stable. Their combination in a single formulation requires careful consideration of formulation strategies and robust stability testing to ensure product quality, efficacy, and safety throughout its shelf life.

This document details the experimental protocols for stability assessment, summarizes available quantitative stability data, and explores the degradation pathways of both active pharmaceutical ingredients (APIs) in a fixed-dose combination formulation.

Physicochemical Properties and Inherent Stability

Adapalene

Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) is a chemically stable naphthoic acid derivative.[3] Its rigid molecular structure contributes to its resistance to oxidation and photodecomposition.[2] Studies have demonstrated that adapalene retains its chemical integrity when combined with BPO and exposed to light, a key factor in the success of the fixed-dose combination.[1]

Benzoyl Peroxide

Benzoyl peroxide is an organic peroxide that is susceptible to thermal degradation and can be reactive with other formulation components. Its primary degradation product is benzoic acid. The inherent instability of BPO necessitates the use of specific formulation strategies to ensure its stability in a combination product.

Stability Testing Protocols

The stability of the fixed-dose combination of adapalene and BPO is evaluated through a series of experiments, including forced degradation studies and long-term stability testing under various environmental conditions, as guided by the International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the active ingredients in the presence of their degradation products, impurities, and formulation excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.

A typical stability-indicating RP-HPLC method for the simultaneous determination of adapalene and BPO involves the following:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or acetic acid solution) and organic solvents (e.g., acetonitrile, methanol (B129727), tetrahydrofuran). The specific composition and gradient program are optimized to achieve adequate separation of the APIs and their degradation products.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Detection is usually performed at a wavelength where both adapalene and BPO exhibit significant absorbance, often around 270 nm.

-

Sample Preparation: The gel formulation is typically dissolved in a suitable solvent, such as methanol or a mixture of solvents used in the mobile phase, followed by sonication and filtration to remove undissolved excipients.

dot

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways and to demonstrate the specificity of the analytical method. The formulation is subjected to more extreme conditions than those used for accelerated stability testing.

-

Acid Hydrolysis: The gel is treated with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The gel is treated with a strong base (e.g., 1N NaOH) at room temperature or elevated temperature for a specific duration.

-

Oxidative Degradation: The gel is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature.

-

Thermal Degradation: The gel is exposed to high temperatures (e.g., 60-80°C) for an extended period.

-

Photodegradation: The gel is exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

Quantitative Stability Data

The following tables summarize the available quantitative data from forced degradation and long-term stability studies.

Forced Degradation Studies

Table 1: Summary of Forced Degradation Data for Adapalene in a Fixed-Dose Combination Gel

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 h | Room Temp. | 15.42 | [4] |

| Acid Hydrolysis | 0.5 N HCl | 24 h | Room Temp. | 76.76 | [4] |

| Alkaline Hydrolysis | 0.1 N NaOH | 48 h | Room Temp. | No degradation | [4] |

| Alkaline Hydrolysis | 0.5 N NaOH | 24 h | Room Temp. | 27.80 | [4] |

| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp. | 10.25 | [4] |

| Oxidative Degradation | 10% H₂O₂ | 24 h | Room Temp. | 24.07 | [4] |

| Thermal Degradation | - | 48 h | - | No degradation | [4] |

| Photolytic Degradation | - | 48 h | - | No degradation | [4] |

Long-Term Stability

Official product information for commercially available adapalene/BPO gels confirms their stability under recommended storage conditions.

Table 2: Long-Term Stability Data for Adapalene/BPO Fixed-Dose Combination Gel

| Product | Storage Condition | Shelf-Life | In-Use Stability | Reference |

| Epiduo® (0.1% Adapalene / 2.5% BPO) | Store below 25°C (77°F) | 24 months | At least 6 months after first opening | [5] |

| This compound® Forte (0.3% Adapalene / 2.5% BPO) | Store below 25°C (77°F) | 24 months | Not specified | [6] |

Degradation Pathways

Understanding the degradation pathways of adapalene and BPO is essential for identifying and controlling impurities in the final product.

Adapalene Degradation

Forced degradation studies have identified several degradation products of adapalene. While the exact structures of all degradation products are not always fully elucidated in the literature, the primary degradation is understood to occur under hydrolytic and oxidative stress.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Fixed-Combination Gels of Adapalene and Benzoyl Peroxide Provide Optimal Percutaneous Absorption Compared to Monad Formulations of These Compounds: Results from Two In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

The Role of Retinoid Receptors in Adapalene's Therapeutic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract